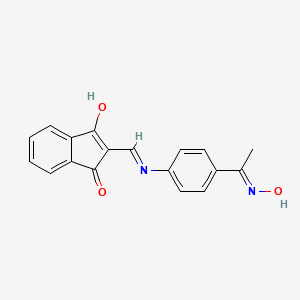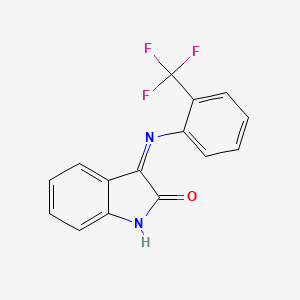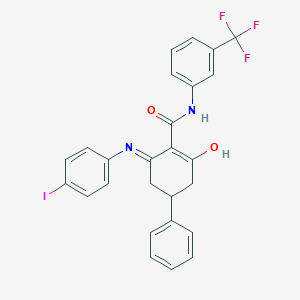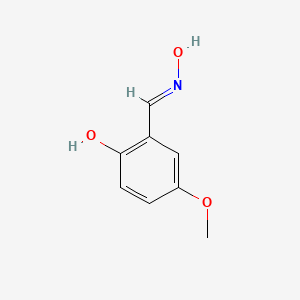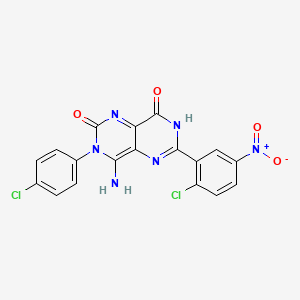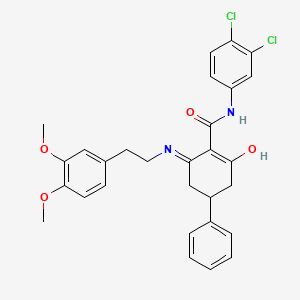
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione, commonly referred to as 2-PEDC, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important precursor for the synthesis of other organic compounds, and it is also used as a reagent in many organic reaction processes. It has been extensively studied in recent years due to its unique properties, and its use in the synthesis of other organic compounds has been increasing.
Scientific Research Applications
2-PEDC has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of organic compounds, such as polymers, and it has also been used as a reagent in many organic reaction processes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antineoplastic agents. In addition, it has been used in the synthesis of materials for medical devices, such as stents and catheters.
Mechanism of Action
The mechanism of action of 2-PEDC is not fully understood, but it is believed to involve the formation of a reactive intermediate, which is then attacked by a nucleophile. The reaction is believed to involve the formation of a cyclic transition state, in which the nitrogen atom of the ethylenediamine is replaced by the oxygen atom of the 2-pyridinecarboxaldehyde. The reaction is then followed by the formation of a product, which is the 2-PEDC.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PEDC are not fully understood, but it is believed to have some effect on the metabolism of certain compounds. It has been shown to have an inhibitory effect on the metabolism of some drugs, such as antifungal agents, and it has also been shown to have an inhibitory effect on the metabolism of some hormones, such as testosterone. It has also been shown to have some effect on the metabolism of certain vitamins, such as vitamin E.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-PEDC in laboratory experiments is that it is a relatively inexpensive reagent, and it is also relatively easy to synthesize. It is also a very stable compound, and it is not easily oxidized or hydrolyzed. The main limitation of using 2-PEDC in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain applications.
Future Directions
There are a number of potential future directions for 2-PEDC research. One potential direction is the development of new synthetic methods for the synthesis of 2-PEDC and other related compounds. Another potential direction is the development of new applications for 2-PEDC, such as in the synthesis of pharmaceuticals, medical devices, and other materials. Additionally, further research into the biochemical and physiological effects of 2-PEDC could lead to new insights into its potential therapeutic uses. Finally, further research into the mechanism of action of 2-PEDC could lead to new insights into its potential uses in organic synthesis.
Synthesis Methods
2-PEDC can be synthesized from 2-pyridyl ethylamine, which is prepared by the reaction of ethylenediamine and 2-pyridinecarboxaldehyde. The reaction is a nucleophilic substitution reaction, in which the nitrogen atom of the ethylenediamine is replaced by the oxygen atom of the 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 2-PEDC. The reaction can also be carried out in the presence of a catalyst, such as a transition metal complex.
properties
IUPAC Name |
3-hydroxy-2-(2-pyridin-2-ylethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-5-3-6-14(18)12(13)10-15-9-7-11-4-1-2-8-16-11/h1-2,4,8,10,17H,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGUVSYXPSUKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NCCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)


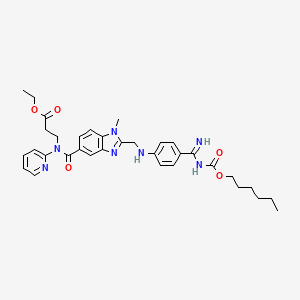
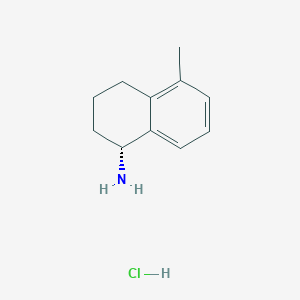
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
